Carvacrol

Description

Propriétés

IUPAC Name |

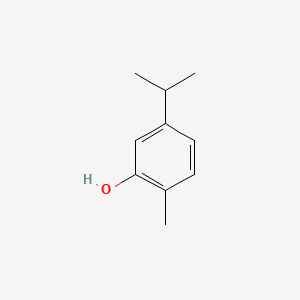

2-methyl-5-propan-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-7(2)9-5-4-8(3)10(11)6-9/h4-7,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RECUKUPTGUEGMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6042074 | |

| Record name | Isopropyl-o-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Thick colorless liquid; [Hawley] Clear, deep yellow liquid; [MSDSonline], Liquid, Colourless to pale yellow liquid, pungent, spicy odour | |

| Record name | Carvacrol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4240 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 5-Isopropyl-2-methylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035770 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Carvacrol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/589/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

237-238 °C @ 760 MM HG, 237.70 °C. @ 760.00 mm Hg | |

| Record name | CARVACROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/906 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 5-Isopropyl-2-methylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035770 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

100 °C | |

| Record name | CARVACROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/906 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SLIGHTLY SOL IN WATER; SOL IN ETHANOL, ETHER, ALKALIS; VERY SOLUBLE IN ACETONE, 1.25 mg/mL at 25 °C, insoluble in water; miscible in oils, miscible (in ethanol) | |

| Record name | CARVACROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/906 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 5-Isopropyl-2-methylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035770 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Carvacrol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/589/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.976 @ 20 °C/4 °C, 0.974-0.979 | |

| Record name | CARVACROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/906 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Carvacrol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/589/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Color/Form |

NEEDLES, COLORLESS OR YELLOWISH, THICK LIQUID | |

CAS No. |

499-75-2 | |

| Record name | Carvacrol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=499-75-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carvacrol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000499752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carvacrol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16404 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CARVACROL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6188 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2-methyl-5-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isopropyl-o-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carvacrol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.173 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARVACROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9B1J4V995Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CARVACROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/906 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 5-Isopropyl-2-methylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035770 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

1 °C, 3.5 °C | |

| Record name | CARVACROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/906 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 5-Isopropyl-2-methylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035770 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Core Mechanism of Carvacrol Against Gram-Negative Bacteria: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic-resistant Gram-negative bacteria presents a formidable challenge to global public health. The unique double-membrane structure of these bacteria, particularly the outer membrane, acts as a highly effective barrier against many conventional antibiotics. Carvacrol, a phenolic monoterpenoid found in the essential oils of oregano and thyme, has emerged as a promising natural antimicrobial agent with significant activity against a broad spectrum of Gram-negative pathogens. This technical guide provides a comprehensive overview of the multifaceted mechanism of action by which this compound overcomes the formidable defenses of Gram-negative bacteria, leading to their inactivation and death. We will delve into its disruptive effects on bacterial membranes, its impact on cellular energy homeostasis, and its ability to counteract resistance mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes.

Disruption of the Gram-Negative Bacterial Cell Envelope

The primary and most well-documented mode of action of this compound against Gram-negative bacteria is the disruption of their complex cell envelope, which comprises an outer membrane and an inner (cytoplasmic) membrane.

Destabilization of the Outer Membrane

The outer membrane of Gram-negative bacteria is an asymmetric bilayer with an inner leaflet of phospholipids (B1166683) and an outer leaflet composed primarily of lipopolysaccharide (LPS). This LPS layer is crucial for maintaining the structural integrity of the membrane and acts as a barrier to hydrophobic compounds.

This compound, owing to its hydrophobic nature, is able to traverse this protective layer.[1] It is proposed that this compound initially interacts with the LPS, causing localized disorganization. This initial interaction is facilitated by this compound's ability to chelate divalent cations like Mg²⁺ and Ca²⁺, which are essential for stabilizing the LPS molecules by cross-linking adjacent phosphate (B84403) groups. The removal of these cations weakens the LPS layer, increasing its permeability to this compound and other molecules.[1] This disruptive effect on the outer membrane is a critical first step, allowing this compound to access the periplasmic space and the inner membrane.

Compromising the Cytoplasmic Membrane Integrity

Once this compound crosses the outer membrane, it partitions into the cytoplasmic membrane's lipid bilayer. Its hydroxyl group is oriented towards the polar head groups of the phospholipids, while the hydrophobic hydrocarbon ring aligns with the fatty acid tails. This integration of this compound molecules into the membrane disrupts the ordered structure of the lipid bilayer, leading to an increase in membrane fluidity and permeability.[2]

This increased permeability has several detrimental consequences for the bacterial cell:

-

Leakage of Intracellular Components: The compromised membrane allows for the leakage of essential small molecules and ions from the cytoplasm, including potassium ions (K⁺) and inorganic phosphate.

-

Dissipation of Ion Gradients: The uncontrolled movement of ions across the membrane dissipates the crucial ion gradients that are vital for various cellular processes.

The structural damage to the cytoplasmic membrane is a key factor leading to the bactericidal effect of this compound.

Disruption of Cellular Energy Metabolism

This compound's attack on the cytoplasmic membrane directly impacts the cell's energy-generating processes, leading to a rapid decline in cellular viability.

Depletion of the Proton Motive Force (PMF)

The cytoplasmic membrane is the site of the electron transport chain, which generates the proton motive force (PMF). The PMF is an electrochemical gradient of protons (H⁺) across the membrane, composed of two components: the electrical potential (ΔΨ) and the transmembrane pH gradient (ΔpH). This energy is essential for ATP synthesis, active transport of nutrients, and flagellar motility.

This compound acts as a protonophore, increasing the permeability of the cytoplasmic membrane to protons. This leads to an influx of protons into the cytoplasm, neutralizing the pH gradient and collapsing the membrane potential.[3] The dissipation of the PMF effectively shuts down cellular energy production.

ATP Leakage and Depletion

The increased membrane permeability caused by this compound also leads to the leakage of larger molecules, including adenosine (B11128) triphosphate (ATP), the cell's primary energy currency.[4][5] The combination of inhibited ATP synthesis due to PMF collapse and the direct leakage of existing ATP pools results in a rapid and severe energy crisis within the bacterial cell, ultimately leading to cell death.

Inhibition of Efflux Pumps

Many Gram-negative bacteria possess efflux pumps, which are membrane-spanning protein complexes that actively extrude a wide range of toxic compounds, including antibiotics and antimicrobial agents like this compound. These pumps are a significant contributor to intrinsic and acquired antibiotic resistance.

This compound has been shown to act as an efflux pump inhibitor (EPI).[6][7] By interfering with the function of these pumps, this compound can increase its own intracellular concentration, as well as the concentration of other co-administered antibiotics, thereby enhancing their efficacy. The exact mechanism of efflux pump inhibition by this compound is still under investigation but may involve disruption of the pump's structure or interference with its energy source, the proton motive force.

Intracellular Targets

While the primary targets of this compound are the bacterial membranes, there is evidence to suggest that it may also have intracellular effects, including the inhibition of certain enzymes and interference with nucleic acid synthesis. However, these effects are generally considered secondary to the profound and rapid damage inflicted on the cell envelope and energy metabolism.

Summary of Mechanisms

The multifaceted mechanism of action of this compound against Gram-negative bacteria can be summarized in the following logical sequence:

Caption: Sequential mechanism of this compound against Gram-negative bacteria.

Quantitative Data

The following tables summarize the quantitative data on the antimicrobial activity of this compound against various Gram-negative bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Negative Bacteria

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Escherichia coli | ATCC 25922 | 200 | [3] |

| Escherichia coli | O157:H7 | 150 - 450 | [8][9] |

| Escherichia coli | ESBL isolate | 450 | [10][11] |

| Pseudomonas aeruginosa | ATCC 27853 | >10,000 | [12][13] |

| Pseudomonas aeruginosa | Clinical Isolate | 1000 | [14] |

| Pseudomonas aeruginosa | PAO1 | 5000 | [15] |

| Salmonella enterica | serovar Typhimurium | 312 | [16] |

| Salmonella enterica | serovar Tennessee | 200 | [4][17] |

| Klebsiella pneumoniae | KPC-producing | 130 - 260 | |

| Enterobacter cloacae | Clinical Isolate | 125 - 250 | [14] |

Table 2: Effects of this compound on Membrane Integrity and Energy Metabolism

| Parameter | Bacterial Species | This compound Concentration | Observed Effect | Reference |

| Membrane Depolarization | Escherichia coli | 200 µg/mL | Ratio of red/green fluorescence decreased from 0.42 to 0.08 | [3] |

| Escherichia coli | 450 µg/mL (MIC) | Significant reduction in rhodamine 123 fluorescence | [10] | |

| ATP Leakage | Salmonella enterica serovar Tennessee | 400 µg/mL (2x MIC) | ~60% reduction in intracellular ATP | [4][17] |

| Escherichia coli | Sub-inhibitory | 9-fold greater extracellular ATP than control | [5] | |

| Efflux Pump Inhibition | Salmonella enteritidis | 190 µg/mL | IC₅₀ for ethidium (B1194527) bromide efflux | [7] |

| Pseudomonas aeruginosa | >10 mg/mL | MIC reduced >80-fold with EPI | [12][13] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is used to determine the lowest concentration of this compound that inhibits the visible growth of a bacterium.

Materials:

-

96-well microtiter plates

-

Bacterial culture in logarithmic growth phase

-

Mueller-Hinton Broth (MHB) or other suitable broth

-

This compound stock solution (dissolved in a suitable solvent like DMSO or ethanol)

-

Solvent control

-

Positive control (broth with inoculum, no this compound)

-

Negative control (broth only)

-

Resazurin (B115843) solution (optional, as a growth indicator)

Procedure:

-

Prepare serial twofold dilutions of the this compound stock solution in the wells of a 96-well plate using MHB. The final volume in each well should be 100 µL.

-

Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

-

Add 100 µL of the diluted bacterial suspension to each well containing the this compound dilutions, the positive control well, and the solvent control well.

-

Incubate the plate at 37°C for 18-24 hours.

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which no visible growth is observed.

-

(Optional) Add a growth indicator like resazurin to each well and incubate for a further 2-4 hours. A color change (e.g., from blue to pink) indicates bacterial growth.

Caption: Workflow for MIC determination by broth microdilution.

Protocol 2: Outer Membrane Permeability Assay using N-Phenyl-1-naphthylamine (NPN)

This assay measures the ability of this compound to disrupt the outer membrane of Gram-negative bacteria, leading to the uptake of the hydrophobic fluorescent probe NPN.

Materials:

-

Bacterial culture in logarithmic growth phase

-

HEPES buffer (5 mM, pH 7.2)

-

N-Phenyl-1-naphthylamine (NPN) stock solution (in acetone (B3395972) or ethanol)

-

This compound solution

-

Fluorometer or fluorescence microplate reader

Procedure:

-

Grow bacteria to the mid-logarithmic phase.

-

Harvest the cells by centrifugation and wash them twice with HEPES buffer.

-

Resuspend the bacterial pellet in HEPES buffer to a standardized optical density (e.g., OD₆₀₀ of 0.5).

-

Add NPN to the bacterial suspension to a final concentration of 10 µM and incubate for 30 minutes in the dark.

-

Transfer the bacterial suspension with NPN to a cuvette or a 96-well black microplate.

-

Record the baseline fluorescence (Excitation: 350 nm, Emission: 420 nm).

-

Add this compound to the desired final concentration and immediately start recording the fluorescence intensity over time.

-

An increase in fluorescence indicates the uptake of NPN due to outer membrane permeabilization.

Protocol 3: Cytoplasmic Membrane Depolarization Assay using DiSC₃(5)

This assay measures the dissipation of the membrane potential of the cytoplasmic membrane using the fluorescent probe DiSC₃(5).

Materials:

-

Bacterial culture in logarithmic growth phase

-

Buffer (e.g., PBS with glucose)

-

DiSC₃(5) stock solution (in DMSO)

-

This compound solution

-

Fluorometer or fluorescence microplate reader

Procedure:

-

Grow bacteria to the mid-logarithmic phase.

-

Harvest the cells by centrifugation and wash them with the assay buffer.

-

Resuspend the cells in the buffer to a standardized optical density.

-

Add DiSC₃(5) to the cell suspension to a final concentration of 0.5-2 µM and incubate in the dark until a stable, quenched fluorescence signal is obtained (indicating dye uptake into polarized cells).

-

Record the baseline fluorescence (Excitation: ~622 nm, Emission: ~670 nm).

-

Add this compound to the desired final concentration and monitor the increase in fluorescence over time.

-

An increase in fluorescence indicates the release of the dye from the depolarized cells.

Protocol 4: ATP Leakage Assay

This bioluminescence-based assay quantifies the release of intracellular ATP into the extracellular medium upon treatment with this compound.

Materials:

-

Bacterial culture in logarithmic growth phase

-

Buffer (e.g., PBS)

-

This compound solution

-

ATP bioluminescence assay kit (containing luciferase and luciferin)

-

Luminometer

Procedure:

-

Grow bacteria to the mid-logarithmic phase.

-

Harvest the cells by centrifugation, wash, and resuspend in buffer.

-

Treat the bacterial suspension with this compound at the desired concentration for a specific time.

-

Centrifuge the treated suspension to pellet the cells.

-

Collect the supernatant, which contains the extracellular ATP.

-

In a luminometer-compatible plate, mix the supernatant with the ATP assay reagent (luciferase/luciferin).

-

Immediately measure the luminescence. The light output is proportional to the concentration of ATP in the supernatant.

-

A control of untreated cells is used to measure baseline extracellular ATP. To determine the total cellular ATP, a sample of untreated cells can be lysed, and the luminescence measured.

Protocol 5: Efflux Pump Inhibition Assay using Ethidium Bromide (EtBr)

This assay assesses the ability of this compound to inhibit efflux pumps by measuring the intracellular accumulation of the fluorescent substrate ethidium bromide.

Materials:

-

Bacterial culture in logarithmic growth phase

-

Buffer (e.g., PBS with glucose)

-

Ethidium bromide (EtBr) solution

-

This compound solution

-

Fluorometer or fluorescence microplate reader

Procedure:

-

Grow bacteria to the mid-logarithmic phase.

-

Harvest the cells, wash, and resuspend in buffer.

-

Incubate the bacterial suspension with a sub-inhibitory concentration of this compound for a defined period.

-

Add EtBr to the this compound-treated and untreated (control) cell suspensions.

-

Immediately measure the fluorescence (Excitation: ~530 nm, Emission: ~600 nm) over time.

-

An increased rate and level of fluorescence in the this compound-treated cells compared to the control indicates inhibition of EtBr efflux and, therefore, efflux pump inhibition.

Conclusion

This compound exhibits a potent and multi-targeted mechanism of action against Gram-negative bacteria. Its ability to disrupt both the outer and inner membranes, leading to a cascade of events including the dissipation of the proton motive force, depletion of ATP, and leakage of cellular contents, makes it an effective bactericidal agent. Furthermore, its capacity to inhibit efflux pumps suggests its potential use as an adjuvant to enhance the efficacy of conventional antibiotics. The comprehensive understanding of these mechanisms, supported by robust quantitative data and standardized experimental protocols, is crucial for the rational design and development of new therapeutic strategies to combat the growing threat of multidrug-resistant Gram-negative pathogens. Further research focusing on in vivo efficacy, safety, and formulation development will be critical in translating the promising in vitro activity of this compound into clinical applications.

References

- 1. Role of Efflux Pumps on Antimicrobial Resistance in Pseudomonas aeruginosa [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound and Thymol Combat Desiccation Resistance Mechanisms in Salmonella enterica Serovar Tennessee - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Estimating the optimal efflux inhibitor concentration of this compound as a function of the bacterial physiological state - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antibacterial and efflux pump inhibitors of thymol and this compound against food-borne pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antimicrobial potential of the food-grade additive this compound against uropathogenic E. coli based on membrane depolarization, reactive oxygen species generation, and molecular docking analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Antimicrobial Potential of this compound against Uropathogenic Escherichia coli via Membrane Disruption, Depolarization, and Reactive Oxygen Species Generation [frontiersin.org]

- 11. Antimicrobial Potential of this compound against Uropathogenic Escherichia coli via Membrane Disruption, Depolarization, and Reactive Oxygen Species Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | MexAB-OprM Efflux Pump of Pseudomonas aeruginosa Offers Resistance to this compound: A Herbal Antimicrobial Agent [frontiersin.org]

- 13. MexAB-OprM Efflux Pump of Pseudomonas aeruginosa Offers Resistance to this compound: A Herbal Antimicrobial Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Microencapsulation of this compound as an efficient tool to fight Pseudomonas aeruginosa and Enterococcus faecalis biofilms | PLOS One [journals.plos.org]

- 16. scielo.br [scielo.br]

- 17. This compound and Thymol Combat Desiccation Resistance Mechanisms in Salmonella enterica Serovar Tennessee - PubMed [pubmed.ncbi.nlm.nih.gov]

The Carvacrol Biosynthetic Pathway in Origanum vulgare: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the molecular machinery, regulatory networks, and experimental methodologies underlying the production of a pharmacologically significant monoterpenoid.

This technical guide provides a comprehensive overview of the carvacrol biosynthetic pathway in Origanum vulgare (oregano), a plant renowned for its production of this medicinally valuable phenolic monoterpenoid. This compound exhibits a wide range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties, making it a compound of significant interest for the pharmaceutical and biotechnology industries. This document delves into the core biochemical steps of this compound synthesis, presents quantitative data on metabolite distribution, outlines detailed experimental protocols for pathway analysis, and provides visual representations of the key processes.

The Core Biosynthetic Pathway of this compound

The biosynthesis of this compound in Origanum vulgare is a multi-step process that originates from the universal precursors of all terpenoids, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These five-carbon building blocks are produced through two distinct pathways within the plant cell: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway in the plastids. For monoterpenoids like this compound, the MEP pathway is the primary source of IPP and DMAPP.

The key stages of the this compound biosynthetic pathway are as follows:

-

Geranyl Pyrophosphate (GPP) Synthesis: IPP and DMAPP are condensed by the enzyme geranyl pyrophosphate synthase (GPPS) to form the ten-carbon intermediate, geranyl pyrophosphate (GPP). This reaction is a critical entry point for monoterpenoid biosynthesis.

-

Cyclization to γ-Terpinene: GPP is then cyclized by a specific monoterpene synthase, γ-terpinene synthase (OvTPS2) , to produce the cyclic monoterpene γ-terpinene.[1] This is a pivotal step that directs the metabolic flux towards the "cymyl" backbone of this compound.

-

Aromatization to p-Cymene: Subsequently, γ-terpinene is aromatized to form p-cymene. While once thought to be a direct enzymatic conversion, recent evidence suggests this may occur non-enzymatically or as a byproduct of subsequent reactions.

-

Hydroxylation of γ-Terpinene: The key step leading to the phenolic nature of this compound is the hydroxylation of γ-terpinene. This reaction is catalyzed by cytochrome P450 monooxygenases (CYPs) of the CYP71D subfamily.[1] Specifically, hydroxylation at the C-3 position of the γ-terpinene ring is a critical determinant for this compound formation.

-

Oxidation and Tautomerization: The hydroxylated intermediate undergoes further oxidation, a step mediated by a short-chain dehydrogenase/reductase (SDR) . This leads to the formation of an unstable ketone intermediate which then tautomerizes to the stable aromatic phenol, this compound.[1]

Quantitative Data on this compound and Precursor Distribution

The accumulation of this compound and its precursors varies significantly across different tissues of the Origanum vulgare plant. This tissue-specific distribution is a crucial consideration for both research and commercial production. The following tables summarize quantitative data on the relative abundance of key compounds in different plant organs.

| Tissue | This compound (%) | p-Cymene (%) | γ-Terpinene (%) | Reference |

| Sepals | 96.92 ± 0.85 | - | - | [2] |

| Bracts | 96.07 ± 0.67 | - | - | [2] |

| Petals | 94.40 ± 1.23 | - | - | [2] |

| Leaves | 84.71 ± 1.59 | - | - | [2] |

| Stems | 13.06 ± 6.74 | 65.44 ± 5.77 | - | [2] |

Table 1: Relative percentage of major volatile organic compounds in different tissues of Origanum vulgare 'Hot and Spicy'. Data is presented as the mean relative peak area ± standard deviation from SPME-GC/MS analysis.

| Genotype/Chemotype | This compound (%) | p-Cymene (%) | γ-Terpinene (%) | Reference |

| This compound Chemotype (Hybrid) | 35.59 | - | 16.75 | |

| Thymol Chemotype (O. heracleoticum) | - | - | 10.87 | [3] |

| Wild Oregano (Central Italy) | 19.2 | - | 17.3 | |

| Commercial Oregano Oil | - | 10.45 | 5.69 | [4] |

Table 2: Variation in the relative percentage of this compound and its precursors in different Origanum vulgare genotypes and commercial oils.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the study of the this compound biosynthetic pathway.

Metabolite Profiling using Solid-Phase Microextraction (SPME) and Gas Chromatography-Mass Spectrometry (GC-MS)

This technique is used for the identification and quantification of volatile organic compounds, including this compound and its precursors, in plant tissues.

Methodology:

-

Sample Preparation: Fresh plant material (e.g., leaves, flowers) is collected and immediately frozen in liquid nitrogen or used fresh. A known weight of the tissue is placed in a sealed vial.

-

SPME: A solid-phase microextraction fiber (e.g., polydimethylsiloxane/divinylbenzene) is exposed to the headspace of the vial containing the plant material for a defined period (e.g., 30-60 minutes) at a controlled temperature to adsorb the volatile compounds.

-

GC-MS Analysis: The SPME fiber is then inserted into the heated injection port of a gas chromatograph, where the adsorbed analytes are desorbed and separated on a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Temperature Program: A typical temperature program involves an initial hold at a low temperature (e.g., 40-60°C) followed by a gradual increase in temperature to a final temperature of 250-300°C.

-

Mass Spectrometry: The separated compounds are detected by a mass spectrometer, which provides mass spectra that can be used for compound identification by comparison to spectral libraries (e.g., NIST, Wiley).

-

Quantification: Relative quantification is often performed by comparing the peak areas of the identified compounds. For absolute quantification, a calibration curve with authentic standards is required.

Gene Expression Analysis using Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is a sensitive method to quantify the transcript levels of genes involved in the this compound biosynthetic pathway.

Methodology:

-

RNA Extraction: Total RNA is extracted from different plant tissues using a commercially available kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a CTAB-based method. The quality and quantity of the extracted RNA are assessed using a spectrophotometer and gel electrophoresis.

-

DNase Treatment: To remove any contaminating genomic DNA, the RNA samples are treated with DNase I.

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Primer Design: Gene-specific primers for the target genes (e.g., OvTPS2, CYP71D members) and a reference gene (e.g., actin, ubiquitin) are designed using appropriate software and validated for their specificity and efficiency.

-

qRT-PCR Reaction: The qRT-PCR reaction is performed in a real-time PCR system using a SYBR Green-based or probe-based detection method. The reaction mixture typically contains cDNA, gene-specific primers, and a master mix with DNA polymerase and dNTPs.

-

Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method, normalizing the expression to the reference gene.

Heterologous Expression and Enzyme Assays of Terpene Synthases

This approach is used to functionally characterize the enzymes of the this compound pathway.

Methodology:

-

Gene Cloning and Expression: The full-length coding sequence of the target terpene synthase gene (e.g., OvTPS2) is amplified by PCR and cloned into an expression vector (e.g., pET vectors for E. coli). The recombinant plasmid is then transformed into a suitable expression host like E. coli.

-

Protein Expression and Purification: The expression of the recombinant protein is induced (e.g., with IPTG), and the cells are harvested. The protein is then purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Enzyme Assay: The activity of the purified enzyme is assayed by incubating it with the substrate (GPP) in a suitable buffer. The reaction products (monoterpenes) are typically collected by overlaying the reaction mixture with an organic solvent (e.g., pentane (B18724) or hexane).

-

Product Analysis: The collected organic layer is then analyzed by GC-MS to identify and quantify the enzymatic products.

Cytochrome P450 Enzyme Assays

Assaying the activity of CYPs involved in this compound biosynthesis can be challenging due to their membrane-bound nature.

Methodology:

-

Microsome Isolation: Microsomal fractions containing the CYPs are isolated from plant tissues or from a heterologous expression system (e.g., yeast or insect cells) by differential centrifugation.

-

Enzyme Assay: The assay is typically performed by incubating the microsomal fraction with the substrate (γ-terpinene) and a source of reducing equivalents (NADPH) and an NADPH-cytochrome P450 reductase.

-

Product Extraction and Analysis: The reaction products are extracted with an organic solvent and analyzed by GC-MS or HPLC to identify the hydroxylated intermediates.

-

In Vivo Assays: Co-expression of the CYP and a γ-terpinene synthase in a heterologous host like Nicotiana benthamiana can also be used to demonstrate in vivo activity.[1]

Visualization of Pathways and Workflows

This compound Biosynthetic Pathway

Caption: The biosynthetic pathway of this compound in Origanum vulgare.

Experimental Workflow for this compound Pathway Analysis

Caption: A typical experimental workflow for the comprehensive analysis of the this compound biosynthetic pathway.

Regulation of this compound Biosynthesis

The production of this compound in Origanum vulgare is a tightly regulated process, influenced by both developmental and environmental factors.

-

Transcriptional Regulation: The expression of genes encoding the biosynthetic enzymes is a key control point. Studies have shown that the transcript levels of terpene synthase genes are often correlated with the essential oil composition.[5] Transcription factors, such as those from the bZIP and bHLH families, are implicated in the regulation of this compound biosynthesis genes.[2]

-

Tissue and Developmental Specificity: As indicated by the quantitative data, this compound accumulation is highly tissue-specific, with the highest concentrations typically found in the glandular trichomes of the leaves and flowers. The expression of biosynthetic genes is also spatially and temporally regulated, with higher expression often observed in tissues with high this compound content.[2]

-

Environmental Factors: Abiotic and biotic stresses can influence the production of this compound. For instance, herbivory has been shown to induce the biosynthesis of terpenoids, including this compound, as a defense mechanism. Light intensity and quality, as well as nutrient availability, are also known to affect essential oil yield and composition.

Conclusion and Future Perspectives

The elucidation of the this compound biosynthetic pathway in Origanum vulgare has provided a solid foundation for understanding the production of this important medicinal compound. The identification of key enzymes and regulatory factors opens up new avenues for metabolic engineering and crop improvement. Future research should focus on the fine-tuned regulatory networks, including the role of specific transcription factors and signaling pathways, that govern this compound biosynthesis. A deeper understanding of these mechanisms will be instrumental in developing strategies to enhance the yield of this compound in Origanum vulgare and for the potential heterologous production of this valuable natural product in microbial systems. This knowledge will be invaluable for researchers, scientists, and drug development professionals seeking to harness the therapeutic potential of this compound.

References

- 1. Measurement of cytochrome P450 and NADPH–cytochrome P450 reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. docta.ucm.es [docta.ucm.es]

- 3. mdpi.com [mdpi.com]

- 4. Novel terpenes generated by heterologous expression of bacterial terpene synthase genes in an engineered Streptomyces host - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

The In Vitro Antioxidant Properties of Carvacrol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carvacrol, a phenolic monoterpenoid found in the essential oils of oregano, thyme, and other aromatic plants, has garnered significant attention for its diverse pharmacological activities.[1] Among these, its potent antioxidant properties are of particular interest to the scientific and drug development communities. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. This compound's capacity to mitigate oxidative damage positions it as a promising candidate for therapeutic development.[2][3]

This technical guide provides an in-depth overview of the in vitro antioxidant properties of this compound. It is designed to be a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, a summary of quantitative data from various antioxidant assays, and a visualization of the key signaling pathways involved in its antioxidant action.

Quantitative Antioxidant Activity of this compound

The antioxidant capacity of this compound has been evaluated using a variety of in vitro assays. These assays measure different aspects of antioxidant activity, such as radical scavenging, reducing power, and metal chelation. The half-maximal inhibitory concentration (IC50) is a common metric used to express the potency of an antioxidant, with lower values indicating higher antioxidant activity. The following tables summarize the quantitative data for this compound in several key antioxidant assays.

| Assay | IC50 Value (µg/mL) | Reference(s) |

| DPPH Radical Scavenging Activity | 249.09 ± 9.04 | [4] |

| ABTS Radical Scavenging Activity | 107.88 ± 4.46 | [4] |

| Oxygen Radical Absorbance Capacity (ORAC) | 3.535 ± 0.127 (mmol TE/g) | [4] |

Table 1: Radical Scavenging and Oxygen Radical Absorbance Capacity of this compound

| Assay | IC50 Value (µL/mL) | Reference(s) |

| Metal Chelating Activity (MCA) | 50.29 | [5][6] |

| Nitric Oxide Scavenging Activity (NOSA) | 127.61 | [5][6] |

Table 2: Metal Chelating and Nitric Oxide Scavenging Activities of this compound

Experimental Protocols for In Vitro Antioxidant Assays

Accurate and reproducible assessment of antioxidant activity is paramount in research and drug development. This section provides detailed methodologies for the key in vitro assays used to evaluate the antioxidant properties of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance at 517 nm.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (B129727) (spectrophotometric grade)

-

This compound (or test compound)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.

-

Preparation of Test Samples: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to obtain a range of concentrations.

-

Assay Protocol:

-

Add 100 µL of the DPPH solution to each well of a 96-well microplate.

-

Add 100 µL of the different concentrations of this compound solution to the wells.

-

For the positive control, use ascorbic acid or Trolox at various concentrations.

-

For the blank, use 100 µL of methanol instead of the sample.

-

-

Incubation and Measurement:

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample. The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.

dot graph TD; A[Prepare 0.1 mM DPPH solution in methanol] --> B[Prepare serial dilutions of this compound]; B --> C{Mix DPPH solution with this compound dilutions}; A --> D{Prepare Blank (DPPH + Methanol)}; C --> E[Incubate in dark for 30 min]; D --> E; E --> F[Measure absorbance at 517 nm]; F --> G[Calculate % inhibition and IC50]; subgraph "graph_specifications" node[shape=plaintext] maxWidth{"maxWidth": "760px"} end subgraph "node_specifications" node[style=filled, fontname="Arial", fontsize=12] A[fillcolor="#F1F3F4", fontcolor="#202124"] B[fillcolor="#F1F3F4", fontcolor="#202124"] C[fillcolor="#FBBC05", fontcolor="#202124"] D[fillcolor="#FBBC05", fontcolor="#202124"] E[fillcolor="#EA4335", fontcolor="#FFFFFF"] F[fillcolor="#4285F4", fontcolor="#FFFFFF"] G[fillcolor="#34A853", fontcolor="#FFFFFF"] end subgraph "edge_specifications" edge[color="#5F6368"] end

DPPH Assay Workflow.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), which is generated by the oxidation of ABTS. The reduction of the blue-green ABTS•+ by the antioxidant results in a decrease in absorbance at 734 nm.

Materials:

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

-

Potassium persulfate

-

Phosphate buffered saline (PBS) or ethanol (B145695)

-

This compound (or test compound)

-

Positive control (e.g., Trolox)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer

Procedure:

-

Preparation of ABTS Radical Cation (ABTS•+) Solution:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

-

-

Preparation of Working ABTS•+ Solution: Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Preparation of Test Samples: Prepare a stock solution of this compound and a series of dilutions in the same solvent used for the working ABTS•+ solution.

-

Assay Protocol:

-

Add 190 µL of the working ABTS•+ solution to each well of a 96-well microplate.

-

Add 10 µL of the different concentrations of this compound solution to the wells.

-

For the positive control, use Trolox at various concentrations.

-

For the blank, use 10 µL of the solvent instead of the sample.

-

-

Incubation and Measurement:

-

Incubate the plate at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

-

Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC50 value is determined from the concentration-inhibition curve.

dot graph TD; A[Prepare ABTS and Potassium Persulfate solutions] --> B[Mix and incubate to generate ABTS radical]; B --> C[Dilute ABTS radical solution to working concentration]; D[Prepare serial dilutions of this compound] --> E{Mix ABTS working solution with this compound dilutions}; C --> E; C --> F{Prepare Blank (ABTS working solution + Solvent)}; E --> G[Incubate for 6 min]; F --> G; G --> H[Measure absorbance at 734 nm]; H --> I[Calculate % inhibition and IC50]; subgraph "graph_specifications" node[shape=plaintext] maxWidth{"maxWidth": "760px"} end subgraph "node_specifications" node[style=filled, fontname="Arial", fontsize=12] A[fillcolor="#F1F3F4", fontcolor="#202124"] B[fillcolor="#F1F3F4", fontcolor="#202124"] C[fillcolor="#F1F3F4", fontcolor="#202124"] D[fillcolor="#F1F3F4", fontcolor="#202124"] E[fillcolor="#FBBC05", fontcolor="#202124"] F[fillcolor="#FBBC05", fontcolor="#202124"] G[fillcolor="#EA4335", fontcolor="#FFFFFF"] H[fillcolor="#4285F4", fontcolor="#FFFFFF"] I[fillcolor="#34A853", fontcolor="#FFFFFF"] end subgraph "edge_specifications" edge[color="#5F6368"] end

ABTS Assay Workflow.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a blue-colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.[7]

Materials:

-

Acetate (B1210297) buffer (300 mM, pH 3.6)

-

TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

-

Ferric chloride (FeCl₃) solution (20 mM)

-

This compound (or test compound)

-

Standard (e.g., FeSO₄·7H₂O or Trolox)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer

Procedure:

-

Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

-

Preparation of Test Samples and Standard: Prepare a stock solution of this compound and a series of dilutions. Prepare a standard curve using different concentrations of FeSO₄·7H₂O or Trolox.

-

Assay Protocol:

-

Add 180 µL of the FRAP reagent to each well of a 96-well microplate.

-

Add 20 µL of the different concentrations of this compound solution or standard to the wells.

-

For the blank, use 20 µL of solvent instead of the sample.

-

-

Incubation and Measurement:

-

Incubate the plate at 37°C for 4 minutes.

-

Measure the absorbance at 593 nm.

-

-

Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with that of the standard. The results are typically expressed as µmol of Fe²⁺ equivalents per gram or mL of the sample.

dot graph TD; A[Prepare FRAP reagent (Acetate buffer, TPTZ, FeCl3)] --> B{Pre-warm FRAP reagent to 37°C}; C[Prepare serial dilutions of this compound and Standard] --> D{Mix FRAP reagent with this compound/Standard}; B --> D; B --> E{Prepare Blank (FRAP reagent + Solvent)}; D --> F[Incubate at 37°C for 4 min]; E --> F; F --> G[Measure absorbance at 593 nm]; G --> H[Calculate Ferric Reducing Antioxidant Power]; subgraph "graph_specifications" node[shape=plaintext] maxWidth{"maxWidth": "760px"} end subgraph "node_specifications" node[style=filled, fontname="Arial", fontsize=12] A[fillcolor="#F1F3F4", fontcolor="#202124"] B[fillcolor="#F1F3F4", fontcolor="#202124"] C[fillcolor="#F1F3F4", fontcolor="#202124"] D[fillcolor="#FBBC05", fontcolor="#202124"] E[fillcolor="#FBBC05", fontcolor="#202124"] F[fillcolor="#EA4335", fontcolor="#FFFFFF"] G[fillcolor="#4285F4", fontcolor="#FFFFFF"] H[fillcolor="#34A853", fontcolor="#FFFFFF"] end subgraph "edge_specifications" edge[color="#5F6368"] end

FRAP Assay Workflow.

Ferrous Ion Chelating (FIC) Activity Assay

This assay evaluates the ability of a compound to chelate ferrous ions (Fe²⁺). In the presence of ferrozine (B1204870), Fe²⁺ forms a colored complex. A chelating agent will compete with ferrozine for Fe²⁺, leading to a decrease in the color intensity, which is measured spectrophotometrically.

Materials:

-

Ferrous chloride (FeCl₂) solution (2 mM)

-

Ferrozine solution (5 mM)

-

This compound (or test compound)

-

Positive control (e.g., EDTA)

-

Methanol or water

-

Spectrophotometer

Procedure:

-

Reaction Mixture:

-

To 1 mL of different concentrations of this compound, add 50 µL of 2 mM FeCl₂.

-

Initiate the reaction by adding 200 µL of 5 mM ferrozine.

-

-

Incubation and Measurement:

-

Shake the mixture vigorously and incubate at room temperature for 10 minutes.

-

Measure the absorbance of the solution at 562 nm.

-

-

Calculation: The percentage of ferrous ion chelating activity is calculated as follows: % Chelating Activity = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control (without the test compound) and A_sample is the absorbance in the presence of this compound. The IC50 value is then determined.

Nitric Oxide (NO) Radical Scavenging Assay

This assay is based on the principle that sodium nitroprusside in an aqueous solution at physiological pH spontaneously generates nitric oxide, which interacts with oxygen to produce nitrite (B80452) ions. Scavengers of nitric oxide compete with oxygen, leading to a reduced production of nitrite ions, which can be estimated using the Griess reagent.

Materials:

-

Sodium nitroprusside solution (10 mM)

-

Phosphate buffered saline (PBS, pH 7.4)

-

Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

-

This compound (or test compound)

-

Positive control (e.g., Curcumin or Ascorbic acid)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reaction Mixture:

-

Mix 1 mL of 10 mM sodium nitroprusside with 1 mL of different concentrations of this compound solution.

-

Incubate the mixture at 25°C for 150 minutes.

-

-

Color Development:

-

After incubation, add 1 mL of Griess reagent to the reaction mixture.

-

-

Measurement:

-

Measure the absorbance of the chromophore formed at 546 nm.

-

-

Calculation: The percentage of nitric oxide scavenging activity is calculated using the formula: % Scavenging Activity = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance in the presence of this compound. The IC50 value is subsequently calculated.

Signaling Pathways in this compound's Antioxidant Action

This compound exerts its antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes. A key pathway in this regard is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway.[8][9]

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. In the presence of oxidative stress or inducers like this compound, Keap1 is modified, leading to the release and translocation of Nrf2 to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression. These genes encode for a battery of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which is involved in the synthesis of the major intracellular antioxidant, glutathione (B108866) (GSH).[10] The activation of the Nrf2 pathway by this compound enhances the cell's intrinsic antioxidant defense mechanisms, providing a more sustained protection against oxidative damage.[11]

This compound-mediated activation of the Nrf2-ARE pathway.

Conclusion

This compound exhibits significant in vitro antioxidant activity through multiple mechanisms, including direct radical scavenging, metal chelation, and the modulation of key cellular antioxidant pathways like Nrf2. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for the consistent and reliable evaluation of this compound's antioxidant potential. For professionals in drug development, a thorough understanding of these properties is crucial for exploring this compound as a lead compound for the treatment of diseases associated with oxidative stress. Further research into its in vivo efficacy, bioavailability, and safety profile will be essential in translating its promising in vitro antioxidant activity into therapeutic applications.

References

- 1. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 2. ultimatetreat.com.au [ultimatetreat.com.au]

- 3. Ferrous Ion-chelating Activity [protocols.io]

- 4. cellbiolabs.com [cellbiolabs.com]

- 5. acmeresearchlabs.in [acmeresearchlabs.in]

- 6. benchchem.com [benchchem.com]

- 7. zen-bio.com [zen-bio.com]

- 8. researchgate.net [researchgate.net]

- 9. Natural Dietary Supplement, this compound, Alleviates LPS-Induced Oxidative Stress, Neurodegeneration, and Depressive-Like Behaviors via the Nrf2/HO-1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Natural Dietary Supplement, this compound, Alleviates LPS-Induced Oxidative Stress, Neurodegeneration, and Depressive-Like Behaviors via the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Carvacrol's Anti-Inflammatory Effects on Macrophage Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carvacrol, a phenolic monoterpene found in the essential oils of oregano and thyme, has demonstrated significant anti-inflammatory properties. In macrophage cell lines, which are pivotal mediators of the inflammatory response, this compound effectively suppresses the production of key pro-inflammatory molecules. This technical guide delineates the molecular mechanisms underlying this compound's effects, presents quantitative data on its efficacy, provides detailed experimental protocols for in-vitro validation, and visualizes the involved signaling pathways and experimental workflows. The primary mechanisms of action involve the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, leading to a downstream reduction in inflammatory mediators such as nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).

Introduction

Macrophages are key players in the innate immune system, responsible for recognizing and responding to pathogens and cellular debris. Upon activation by stimuli like bacterial lipopolysaccharide (LPS), macrophages initiate an inflammatory cascade, releasing a host of signaling molecules to recruit other immune cells and combat the insult. While this response is crucial for host defense, its dysregulation can lead to chronic inflammatory diseases.

This compound (CAR), a major component of essential oils from the Lamiaceae family, has emerged as a promising natural compound with potent anti-inflammatory activities.[1] In-vitro studies utilizing macrophage cell lines such as RAW 264.7 have been instrumental in elucidating the cellular and molecular targets of this compound in mitigating the inflammatory response. This guide provides an in-depth overview of these findings for researchers and professionals in drug development.

Molecular Mechanisms of Action

This compound exerts its anti-inflammatory effects on macrophages primarily by modulating key signaling pathways that are activated by inflammatory stimuli like LPS.

Inhibition of the NF-κB Pathway

The NF-κB pathway is a cornerstone of inflammatory signaling. In resting macrophages, NF-κB transcription factors are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon LPS stimulation, IκB is phosphorylated and degraded, allowing NF-κB (predominantly the p65 subunit) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

This compound has been shown to inhibit the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus in LPS-stimulated RAW 264.7 macrophages.[2] This inhibitory action prevents the transcription of NF-κB target genes, including those encoding for iNOS, COX-2, TNF-α, IL-1β, and IL-6.

Modulation of the MAPK Pathway

The MAPK family, including Extracellular signal-Regulated Kinases (ERK1/2), p38, and c-Jun N-terminal Kinase (JNK), are crucial for transducing extracellular signals into cellular responses, including inflammation. In macrophages, LPS activates these kinases, which in turn can activate transcription factors that regulate the expression of inflammatory genes.

Studies have shown that this compound can prevent the phosphorylation of ERK1/2 in LPS-stimulated RAW 264.7 macrophages.[2] However, its effects on p38 and JNK activation appear to be less pronounced or absent in some contexts.[2] The inhibition of ERK1/2 phosphorylation contributes to the overall anti-inflammatory effect of this compound by dampening a key signaling cascade for inflammatory gene expression.

Other Potential Mechanisms

-

PPARγ Activation: this compound has been identified as an activator of Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[3] PPARγ activation can antagonize the activity of pro-inflammatory transcription factors like NF-κB, contributing to the suppression of inflammatory responses.

-

Wnt Signaling Pathway: More recent research suggests that this compound may also exert its anti-inflammatory effects by activating the Wnt signaling pathway, which can modulate macrophage polarization away from a pro-inflammatory M1 phenotype.

Quantitative Data on Anti-Inflammatory Effects

The efficacy of this compound in suppressing inflammatory markers in macrophage cell lines is dose-dependent. The following tables summarize key quantitative findings from various studies.

Table 1: Inhibition of Inflammatory Mediators by this compound

| Inflammatory Mediator | Macrophage Cell Line | This compound Concentration | % Inhibition / Effect | Reference |

| Nitric Oxide (NO) | Murine Peritoneal | 1, 10, 100 µg/mL | Significant reduction (p < 0.001) | [1] |

| Nitric Oxide (NO) | RAW 264.7 | 100 µM | Inhibition of LPS-induced production | [2] |

| Prostaglandin (B15479496) E2 (PGE2) | Human Chondrocytes | Not specified | Inhibition of IL-1β-induced production | |

| TNF-α | RAW 264.7 | 100 µM | Inhibition of LPS-elicited release | [2] |

| IL-1β | RAW 264.7 | 100 µM | Inhibition of LPS-elicited release | [2] |

| IL-6 | Human Chondrocytes | Not specified | Suppression of expression |

Table 2: IC50 Values of this compound for Cyclooxygenase (COX) Enzymes

| Enzyme | IC50 Value (µM) | Note | Reference |

| COX-1 | 0.7 | Suggests non-selective inhibition | [4] |

| COX-2 | 0.8 | Comparable to standard inhibitors like indomethacin | [4][5] |

Experimental Protocols

This section provides detailed methodologies for key in-vitro experiments to assess the anti-inflammatory effects of this compound on macrophage cell lines.

General Experimental Workflow

The following diagram illustrates a typical workflow for investigating the anti-inflammatory properties of a compound like this compound on macrophages.

RAW 264.7 Cell Culture and LPS Stimulation

-

Cell Culture:

-

Maintain RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Incubate cells in a humidified atmosphere at 37°C with 5% CO2.

-

-

LPS Stimulation Protocol:

-

Seed RAW 264.7 cells in appropriate multi-well plates (e.g., 96-well for viability assays, 24-well for NO/cytokine assays, 6-well for Western blotting) at a density that allows for 70-80% confluency at the time of treatment.

-

Allow cells to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound (e.g., 1-100 µM) for 1-2 hours.

-

Following pre-treatment, add LPS (from E. coli serotype O111:B4 or similar) to a final concentration of 1 µg/mL to induce an inflammatory response.

-

Incubate for the desired time period (e.g., 24 hours for NO and cytokine production, shorter time points for signaling protein phosphorylation).

-

Nitric Oxide (NO) Measurement (Griess Assay)

-

After the treatment period, collect 100 µL of the cell culture supernatant from each well.

-

In a new 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

-

Incubate the plate at room temperature for 10-15 minutes, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify the nitrite (B80452) concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Cytokine Measurement (ELISA)

-

Collect cell culture supernatants after treatment.

-

Quantify the concentrations of TNF-α, IL-1β, and IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Follow the manufacturer's protocol precisely for each kit. This typically involves:

-

Coating a 96-well plate with a capture antibody.

-

Adding the supernatants and standards to the wells.

-

Incubating with a detection antibody.

-

Adding a substrate to produce a colorimetric signal.

-

Measuring the absorbance and calculating the cytokine concentrations based on a standard curve.

-

Western Blotting for Signaling Proteins

-

Cell Lysis:

-

After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Collect the cell lysates and determine the protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-ERK1/2, phospho-p65, iNOS, COX-2, and a loading control like β-actin) overnight at 4°C. Use antibody dilutions as recommended by the manufacturer.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

-

Conclusion and Future Directions

This compound consistently demonstrates potent anti-inflammatory effects in macrophage cell lines by targeting the NF-κB and MAPK signaling pathways. This leads to a significant reduction in the production of a wide array of pro-inflammatory mediators. The quantitative data and established experimental protocols presented in this guide provide a solid foundation for further research and development.

Future investigations should focus on:

-

Elucidating the precise molecular interactions of this compound with upstream signaling components like IKK and MAPKK.

-

Exploring the role of other signaling pathways, such as Nrf2 and Wnt, in a more comprehensive manner.

-

Validating these in-vitro findings in more complex co-culture systems and in-vivo models of inflammatory diseases.

-

Investigating the potential for synergistic effects when combined with other anti-inflammatory agents.

The continued study of this compound's effects on macrophages holds significant promise for the development of novel, natural-product-based therapeutic strategies for a variety of inflammatory disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound suppresses LPS-induced pro-inflammatory activation in RAW 264.7 macrophages through ERK1/2 and NF-kB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a component of thyme oil, activates PPARα and γ and suppresses COX-2 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro anti-inflammatory activity of this compound: Inhibitory effect on COX-2 catalyzed prostaglandin E(2) biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]